2-Methylhex-5-en-2-amine
Description
Significance of Aliphatic Amines with Olefinic Functionality in Chemical Research
Aliphatic amines featuring olefinic functionalities are pivotal structural motifs in a wide array of bioactive molecules and are crucial intermediates in organic synthesis. The presence of both a nucleophilic amine and a reactive double bond within the same molecule allows for a diverse range of chemical transformations. This dual reactivity makes them invaluable in the synthesis of complex nitrogen-containing compounds, including many pharmaceuticals and agrochemicals. For instance, allylic amines are key components in drugs like flunarizine, used for migraine relief, and naftifine, an antifungal agent. wikipedia.org The ability to selectively functionalize either the amine or the alkene provides chemists with a powerful tool for molecular design and the synthesis of novel chemical entities.
Historical Context and Evolution of Synthetic Strategies for Aminated Hexene Compounds
The synthesis of aminated hexene compounds has undergone a significant evolution, moving from classical methods to more sophisticated and efficient catalytic strategies.
Historically, the preparation of simple allylic amines often involved the reaction of allyl chlorides with ammonia (B1221849). wikipedia.org However, this method frequently results in a mixture of primary, secondary, and tertiary amines, necessitating challenging purification steps. odinity.com Another traditional approach is the reduction of nitriles, which can be effective but may require harsh reagents. odinity.comresearchgate.net
The advent of transition-metal catalysis revolutionized the synthesis of aliphatic amines. organic-chemistry.org Modern methods offer greater control over selectivity and functional group tolerance. Key strategies that have been developed include:
Hydroamination: This atom-economical method involves the direct addition of an amine's N-H bond across an alkene. acs.org While challenging for unactivated alkenes, significant progress has been made using catalysts based on iridium and other transition metals. acs.orgnih.gov
Palladium-Catalyzed Oxidative Amination: The Wacker oxidation, a palladium-catalyzed process, was an early example of the addition of nucleophiles, including amines, to alkenes. organic-chemistry.org More recent developments have led to improved catalyst systems that can use molecular oxygen as the terminal oxidant, enhancing the reaction's efficiency and practicality.
Ritter Reaction: This reaction provides a pathway to N-alkyl amides from nitriles and a source of a stable carbocation, such as a tertiary alcohol. organic-chemistry.orgwikipedia.org The resulting amide can then be hydrolyzed to yield the corresponding amine. The tertiary alcohol, 2-methylhex-5-en-2-ol, is a logical precursor to 2-methylhex-5-en-2-amine via a Ritter-type reaction. wikipedia.org
Petasis/Cross-Metathesis Reactions: A scalable approach for the synthesis of related δ-amino acids involves the Petasis reaction of a ketone with an allylboronic acid pinacol (B44631) ester and ammonia, followed by cross-metathesis. acs.org
A specific example of a modern synthetic route is the preparation of 2-methylpent-4-en-2-amine (B3285306) hydrochloride from acetone (B3395972). acs.org This method utilizes a Petasis reaction with allylboronic acid pinacol ester and methanolic ammonia, followed by treatment with hydrochloric acid to afford the amine hydrochloride salt. acs.org
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C7H15N |
| Molecular Weight | 113.20 g/mol |
| CAS Number | 819-45-4 |
Current Research Frontiers and Future Imperatives for this compound
Current research is heavily focused on the development of more efficient, selective, and sustainable methods for the synthesis of functionalized aliphatic amines like this compound. Key areas of investigation include:
Advanced Catalytic Systems: The design of novel transition-metal catalysts, particularly those based on palladium, rhodium, and copper, continues to be a major research thrust. rsc.orggoogle.com The goal is to achieve higher yields, better regioselectivity, and enantioselectivity in allylic amination and C-H functionalization reactions. rsc.orgnih.gov
C-H Functionalization: Direct functionalization of C-H bonds is a powerful strategy for streamlining synthetic routes. Research is ongoing to develop methods for the selective amination of allylic C-H bonds, which would provide a more direct route to compounds like this compound from simple alkene precursors. nih.gov
Applications in Medicinal Chemistry: The structural motif of this compound and its analogues is being explored in the context of medicinal chemistry. These compounds can serve as building blocks for the synthesis of peptide isosteres, which are designed to mimic the structure of peptides while being more resistant to enzymatic degradation. nih.gov They are also being investigated as components of novel bioactive molecules. researchgate.netbeilstein-journals.org
Looking forward, the development of "green" and sustainable synthetic methodologies will be a major imperative. This includes the use of earth-abundant metal catalysts, reactions in environmentally benign solvents like water, and processes that minimize waste generation. rsc.org Furthermore, the unique structural and electronic properties of this compound and related compounds will likely lead to their application in new areas of materials science and asymmetric catalysis.
Structure
3D Structure
Properties
Molecular Formula |
C7H15N |
|---|---|
Molecular Weight |
113.20 g/mol |
IUPAC Name |
2-methylhex-5-en-2-amine |
InChI |
InChI=1S/C7H15N/c1-4-5-6-7(2,3)8/h4H,1,5-6,8H2,2-3H3 |
InChI Key |
FFYKEHZJIQVGBC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCC=C)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Methylhex 5 En 2 Amine and Derivatives
Convergent and Divergent Synthetic Pathways to 2-Methylhex-5-en-2-amine Core Structures
For this compound, a convergent approach might involve the synthesis of a suitable six-carbon chain with a terminal double bond and a separate amine-containing fragment, followed by their coupling. A divergent approach could start with a precursor molecule already containing the carbon skeleton, which is then functionalized to introduce the amine group and the double bond in separate or concurrent steps.
Reductive Amination Strategies for Amine Formation
Reductive amination is a powerful and widely used method for the synthesis of primary, secondary, and tertiary amines from carbonyl compounds. orgoreview.comnih.gov This two-step process involves the initial reaction of an aldehyde or ketone with ammonia (B1221849) or a primary or secondary amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. orgoreview.comlibretexts.org
The direct synthesis of this compound can be envisioned through the reductive amination of 6-methylhept-5-en-2-one with ammonia. orgoreview.comlookchem.com The reaction proceeds via the nucleophilic attack of ammonia on the carbonyl carbon to form a hemiaminal intermediate. youtube.com Subsequent dehydration yields the corresponding imine, which is then reduced to the target primary amine. orgoreview.comlibretexts.org
A variety of reducing agents can be employed for this transformation, with sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) being common choices. orgoreview.com The latter is often preferred due to its greater stability in the mildly acidic conditions that favor imine formation. orgoreview.comyoutube.com
| Carbonyl Precursor | Amine Source | Reducing Agent | Product |
|---|---|---|---|
| 6-Methylhept-5-en-2-one | Ammonia (NH₃) | Sodium Borohydride (NaBH₄) | This compound |
| 6-Methylhept-5-en-2-one | Ammonia (NH₃) | Sodium Cyanoborohydride (NaBH₃CN) | This compound |
| 6-Methylhept-5-en-2-one | Ammonia (NH₃) | Hydrogen (H₂)/Catalyst | This compound |
Catalytic hydrogenation offers a greener and often more efficient alternative to hydride reducing agents for the reduction of the imine intermediate in reductive amination. rsc.orgnih.gov This method involves the use of a metal catalyst, such as palladium, platinum, or nickel, in the presence of hydrogen gas. rsc.orgbeilstein-journals.org
For the synthesis of this compound, a key challenge is the selective reduction of the imine in the presence of the carbon-carbon double bond. liv.ac.uk The choice of catalyst and reaction conditions is therefore critical. While catalysts like palladium on carbon (Pd/C) are highly effective for hydrogenation, they can also reduce alkenes. beilstein-journals.org Raney nickel is another commonly used catalyst that can be effective for imine reduction. beilstein-journals.orggoogle.com Research has shown that nickel nanoparticles can catalyze the reductive amination of aldehydes via transfer hydrogenation, offering a base-free and low-cost method. organic-chemistry.org Iron-based catalysts have also emerged as a promising, earth-abundant alternative for the reductive amination of ketones and aldehydes. nih.govd-nb.info
The chemoselectivity of the hydrogenation can often be controlled by careful selection of the catalyst and reaction parameters. nih.gov For instance, certain iridium catalysts have demonstrated high chemoselectivity for the reduction of the C=N bond over a C=C bond in unsaturated ketones. liv.ac.uk
| Catalyst | Hydrogen Source | Key Characteristics | Potential for Unsaturated Systems |
|---|---|---|---|
| Palladium on Carbon (Pd/C) | Hydrogen Gas (H₂) | Highly active, can also reduce C=C bonds. beilstein-journals.org | Requires careful control to achieve selectivity. |
| Platinum on Carbon (Pt/C) | Hydrogen Gas (H₂) | Active catalyst, selectivity can be an issue. beilstein-journals.org | Similar challenges to Pd/C regarding selectivity. |
| Raney Nickel | Hydrogen Gas (H₂) | Effective for imine reduction. beilstein-journals.orggoogle.com | Can offer better selectivity than Pd or Pt in some cases. beilstein-journals.org |
| Iridium Complexes | Transfer Hydrogenation (e.g., Ammonium (B1175870) Formate) | Excellent activity and chemoselectivity for primary amines. liv.ac.uk | High potential for selective reduction of C=N in the presence of C=C. liv.ac.uk |
| Iron Catalysts | Hydrogen Gas (H₂) | Earth-abundant, good functional group tolerance. nih.govd-nb.info | Demonstrated success in reductive amination of various ketones. d-nb.info |
Alkylation and Amine Functionalization Approaches
Alternative strategies for the synthesis of this compound involve the formation of the carbon-nitrogen bond through alkylation or the manipulation of other nitrogen-containing functional groups.
The Gabriel synthesis is a classic method for preparing primary amines from primary alkyl halides. wikipedia.orgvedantu.com It utilizes the potassium salt of phthalimide (B116566) as an ammonia surrogate, which undergoes N-alkylation with an alkyl halide. wikipedia.org Subsequent hydrolysis or, more commonly, hydrazinolysis of the resulting N-alkylphthalimide yields the primary amine. wikipedia.orgmasterorganicchemistry.com
A significant limitation of the Gabriel synthesis is that it generally fails with secondary alkyl halides due to steric hindrance, making the direct application to a tertiary amine like this compound challenging. wikipedia.org The reaction proceeds via an SN2 mechanism, which is sensitive to steric bulk around the reaction center. vedantu.com While the method is robust for primary amines and tolerates a range of functional groups, its application to sterically hindered systems is not straightforward. scribd.com
The Hofmann and Curtius rearrangements are powerful reactions that convert carboxylic acid derivatives into primary amines with the loss of one carbon atom. libretexts.orgswun.edu.cn Both reactions proceed through an isocyanate intermediate. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org
The Hofmann rearrangement involves the treatment of a primary amide with bromine and a strong base. wikipedia.orgedurev.in The reaction proceeds through a series of steps to form an isocyanate, which is then hydrolyzed to the primary amine and carbon dioxide. wikipedia.org This method is known for producing high yields of both alkyl and aryl amines. libretexts.orgbyjus.com
The Curtius rearrangement involves the thermal decomposition of an acyl azide (B81097) to form an isocyanate and nitrogen gas. organic-chemistry.orgnih.gov The acyl azide is typically prepared from a carboxylic acid or its corresponding acid chloride. libretexts.orgnih.gov The resulting isocyanate can be trapped with various nucleophiles; for instance, reaction with water leads to the primary amine, while reaction with an alcohol like tert-butanol (B103910) can yield a Boc-protected amine. nih.govwikipedia.org The Curtius rearrangement is valued for its mild conditions and tolerance of a wide range of functional groups, including unsaturation. nih.govnih.gov It also proceeds with retention of stereochemistry of the migrating group. nih.govlscollege.ac.in
Petasis Reaction as a Scalable Route to Primary Amines
The Petasis reaction, also known as the borono-Mannich reaction, is a powerful three-component reaction that combines a carbonyl compound, an amine, and an organoboronic acid to generate substituted amines. Current time information in Bangalore, IN.wikipedia.orgorganic-chemistry.org This methodology is particularly advantageous for its operational simplicity, tolerance of a wide variety of functional groups, and the stability of the boronic acid reagents. wikipedia.orgmdpi.com For the synthesis of a primary amine like this compound, ammonia can be utilized as the amine component, with acetone (B3395972) serving as the carbonyl precursor and allylboronic acid as the nucleophilic allyl source.
The reaction mechanism is thought to proceed through the in situ formation of an imine from the amine and carbonyl, followed by the formation of a tetracoordinate boronate complex. organic-chemistry.org An intramolecular transfer of the allyl group from the boron to the iminium carbon then occurs, yielding the desired homoallylic amine after workup. organic-chemistry.org This process is often irreversible, which contributes to its high efficiency compared to the classic Mannich reaction. organic-chemistry.org The scalability of the Petasis reaction has been demonstrated, making it a viable route for producing amine-containing building blocks on a large scale, often without the need for chromatographic purification. researchgate.net
Below is a table representing typical conditions for a Petasis-type reaction leading to a primary homoallylic amine.
| Parameter | Condition | Source |
| Carbonyl | Acetone | Hypothetical |
| Amine | Ammonia (or equivalent) | organic-chemistry.org |
| Boronic Acid | Allylboronic acid or its pinacol (B44631) ester | researchgate.net |
| Solvent | Dichloromethane (DCM) or Hexafluoroisopropanol (HFIP) | organic-chemistry.orgnih.gov |
| Temperature | Room Temperature to 80 °C | organic-chemistry.orgmdpi.com |
| Additives | Molecular Sieves (optional) | nih.gov |
| Yield | Moderate to High | researchgate.netnih.gov |
Stereoselective Ring-Opening Reactions for Chiral Induction
Chiral Aziridine (B145994) Ring Opening with Organometallic Reagents
The ring-opening of chiral aziridines provides a robust strategy for the asymmetric synthesis of amines. Aziridines, as strained three-membered rings, are susceptible to nucleophilic attack, which proceeds with high regio- and stereoselectivity. frontiersin.orgnih.gov For the synthesis of an enantiomerically pure analogue of this compound, a potential precursor would be a 2,2-dimethyl-3-allyl-aziridine. The nitrogen of the aziridine is typically activated by an electron-withdrawing group (e.g., a tosyl or a pymisyl group) to facilitate the ring-opening. nih.gov
The reaction with organometallic reagents, such as organocuprates, is a well-established method for forming new carbon-carbon bonds. rsc.org In this context, the ring-opening of a suitably substituted aziridine would involve the nucleophilic attack of the organometallic reagent. The regioselectivity of the attack (i.e., at the more or less substituted carbon) is controlled by steric and electronic factors, as well as the choice of Lewis acid catalyst. renyi.hu This method allows for the creation of a chiral center with predictable stereochemistry, typically proceeding via an S\textsubscript{N}2-type mechanism with inversion of configuration at the center of attack. researchgate.net
Oxirane Ring Opening for Aminated Hexenol Precursors
The ring-opening of epoxides (oxiranes) is a classic and highly effective method for introducing functionality into a molecule. To generate a precursor for this compound, the reaction of a substituted oxirane with an allyl nucleophile is a key step. Research has shown that the CuI-catalyzed ring-opening of (R)-2-methyloxirane with allylmagnesium bromide can produce (R)-hex-5-en-2-ol. organic-chemistry.org This reaction establishes the required carbon skeleton and a key stereocenter.
Once the chiral alcohol, (R)-hex-5-en-2-ol, is formed, it can be converted into the target amine through several established synthetic transformations. One common method is the Mitsunobu reaction, which allows for the direct conversion of a primary or secondary alcohol to an amine with inversion of stereochemistry. core.ac.uk Alternatively, the hydroxyl group can be converted into a good leaving group (e.g., a tosylate or mesylate), which is then displaced by an amine source, such as ammonia or an azide followed by reduction. This two-step sequence also typically proceeds with inversion of configuration, allowing for the stereoselective synthesis of the aminated product.
Stereoselective and Enantioselective Synthesis of this compound and its Chiral Analogues
Asymmetric Catalysis in Carbon-Nitrogen Bond Formation
Palladium-Catalyzed Hydroamination Reactions for Cyclic Amines
Palladium-catalyzed hydroamination is a powerful, atom-economical method for constructing C-N bonds. umich.edu While the direct intermolecular hydroamination to produce acyclic amines like this compound can be challenging, intramolecular variants are highly effective for the synthesis of nitrogen-containing heterocycles. renyi.hu An aminoalkene precursor, which could be derived from the oxirane ring-opening strategy mentioned previously, can undergo intramolecular cyclization to form a substituted cyclic amine.
For instance, a molecule containing both an amine and a suitably positioned alkene can cyclize in the presence of a palladium catalyst. The reaction often requires a ligand, such as DPEphos or Xantphos, to facilitate the catalytic cycle. The mechanism can involve the coordination of the palladium to the alkene, followed by nucleophilic attack by the tethered amine. This process, known as aminopalladation, forms a new C-N bond and a palladium-carbon bond, which is then typically protonated to release the cyclic amine product and regenerate the catalyst. umich.edu This strategy has been successfully employed in the stereoselective synthesis of 2,5-disubstituted morpholines from carbamate-protected aziridines via an aminoalkene intermediate. renyi.hu
The table below summarizes representative conditions for a palladium-catalyzed intramolecular hydroamination.
| Parameter | Condition | Source |
| Catalyst | [Pd(OC(O)CF₃)₂] or Pd₂(dba)₃ | umich.edu |
| Ligand | DPPF, DPEphos, or Xantphos | umich.edu |
| Substrate | Aminoalkene | renyi.hu |
| Solvent | Toluene or Dioxane | |
| Temperature | 65 - 100 °C | |
| Additive | Acid co-catalyst (e.g., HOTf) may be required | umich.edu |
| Yield | Good to Excellent | renyi.hu |
Allylic C-H Amination for Enantioenriched Amino Alcohols
The direct functionalization of C-H bonds represents a powerful and atom-economical strategy for molecular synthesis. In the context of producing enantioenriched amino alcohols, allylic C-H amination has emerged as a key technology. This approach avoids the pre-functionalization of substrates, thereby streamlining synthetic sequences.
Recent advancements have demonstrated the utility of this method in preparing valuable synthons. For instance, a diastereoconvergent synthesis of anti-1,2-amino alcohols bearing N-containing quaternary stereocenters has been achieved through an intermolecular direct C-H amination of homoallylic alcohol derivatives. chemrxiv.org This process, catalyzed by a phosphine (B1218219) selenide, is significant because it allows for the selective formation of a single product diastereomer from a mixture of starting material diastereomers. This circumvents the often difficult task of preparing diastereomerically pure starting materials. Mechanistic investigations have pointed to a stereoelectronic effect, specifically the "inside alkoxy effect," in the transition state of the final rsc.orguow.edu.au-sigmatropic rearrangement as the source of the observed anti-selectivity. chemrxiv.org
Furthermore, the scope of this methodology has been extended to the synthesis of syn-1,4-amino alcohols from allylic alcohol derivatives, showcasing a rare example of 1,4-stereoinduction. chemrxiv.org
Diastereoselective Control in Multi-Step Synthetic Sequences
Achieving diastereoselectivity in multi-step syntheses is crucial for the construction of complex molecules with multiple stereocenters. For acyclic systems, such as derivatives of this compound, this control is particularly challenging due to their conformational flexibility.
A notable example of diastereoselective synthesis is the preparation of syn-1,2-amino alcohols through a palladium(II)/sulfoxide-catalyzed allylic C-H amination of chiral homoallylic N-tosyl carbamates. This method provides access to anti-oxazolidinone products with good diastereoselectivity, which can then be transformed into the desired syn-1,2-amino alcohols. chinesechemsoc.org For example, the synthesis of (+)-(2R,3S)-3-hydroxyleucine, an unnatural β-hydroxy-α-amino acid, was achieved from an anti-oxazolidinone intermediate with high diastereomeric purity. chinesechemsoc.org
Another powerful strategy involves the stereodivergent copper-catalyzed synthesis of amino alcohols. By sequentially applying copper hydride-catalyzed hydrosilylation and hydroamination to readily available enals and enones, all possible stereoisomers of amino alcohol products with up to three contiguous stereocenters can be accessed. mdpi.com The stereochemical outcome is controlled by the choice of catalyst enantiomer and the geometry of the starting olefin, demonstrating a high level of catalyst control and stereospecificity. mdpi.com
Applications of Chiral Auxiliaries and Chiral Pool Feedstocks
Chiral auxiliaries and the chiral pool are foundational strategies in asymmetric synthesis, enabling the production of enantiomerically pure compounds. A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical course of a reaction. acs.org The chiral pool, on the other hand, utilizes readily available, enantiopure natural products like amino acids, sugars, and terpenes as starting materials. acs.orgresearchgate.net
The synthesis of chiral amines often relies on these approaches. For instance, chiral amines themselves can serve as auxiliaries. uow.edu.au A well-established method involves the reductive amination of a prochiral ketone using a chiral amine auxiliary. bohrium.com The synthesis of enantiomerically pure uncommon α-amino acids has been achieved by alkylating chiral glycine (B1666218) derivatives that incorporate an axially chiral BINOL auxiliary. acs.org Pseudoephedrine is another effective chiral auxiliary that can be converted to an amide, and subsequent deprotonation and alkylation proceed with high diastereoselectivity. acs.org
The chiral pool provides a direct route to complex chiral molecules. For example, the anticancer drug paclitaxel (B517696) and the anti-influenza agent oseltamivir (B103847) have been synthesized using (-)-borneol (B1667373) and shikimic acid, respectively, as chiral starting materials. umich.edu For the synthesis of compounds like this compound, amino acids from the chiral pool can be used as precursors, leveraging their inherent chirality to establish the desired stereocenters in the target molecule. researchgate.net A scalable synthesis of δ,δ-spirosubstituted δ-amino acids has been developed from bulk ketones, utilizing a Petasis reaction with allylboronic acid pinacol ester and methanolic ammonia, followed by cross-metathesis. acs.org This approach led to the synthesis of 2-methylpent-4-en-2-amine (B3285306) hydrochloride, a close analog of the target compound. acs.org
Stereochemical Modulation via N-Substituent Manipulation
The nature of the substituent on the nitrogen atom of a reactant or intermediate can profoundly influence the stereochemical outcome of a reaction. This principle of N-substituent manipulation is a subtle yet powerful tool for controlling stereoselectivity.
In the context of synthesizing substituted pyrazolidines via palladium-catalyzed carboamination, the stereochemistry of the product can be inverted by simply changing the N-substituent on the hydrazine (B178648) substrate. rsc.org This control is attributed to modulating the degree of allylic strain in the transition state. An N-aryl substituent leads to a trans product, while N-Boc groups favor the formation of the cis isomer. This strategy allows for the selective synthesis of either stereoisomer from a common precursor. rsc.org
Similarly, in the iridium-catalyzed enantioselective allylic amination, the steric properties of the achiral substituent on the nitrogen of the phosphoramidite (B1245037) ligand have a significant impact on both the reaction rate and the enantioselectivity. organic-chemistry.org The modular nature of these ligands allows for rapid tuning of the catalyst's steric and electronic properties to achieve optimal results. organic-chemistry.org The stereoselectivity in some reactions is also influenced by the nucleophilicity of the amine, which is directly affected by the N-substituents. Electron-withdrawing groups on the nitrogen can favor a concerted cycloaddition pathway, leading to a different stereochemical outcome compared to more nucleophilic amines with electron-donating groups. chinesechemsoc.org
Catalytic Approaches in the Synthesis and Transformation of this compound
Catalysis is at the heart of modern organic synthesis, offering efficient and selective routes to complex molecules. The synthesis and transformation of this compound and its derivatives are heavily reliant on various catalytic systems, which are discussed below.
Transition Metal Catalysis (e.g., Palladium, Copper, Nickel, Rare-Earth Metals)
Transition metals have proven to be exceptionally versatile in catalyzing the formation of C-N bonds, a key step in the synthesis of allylic amines.
Palladium: Palladium catalysis is a cornerstone of allylic amination. uow.edu.auchinesechemsoc.orgacs.orgbohrium.comacs.org Palladium(0)-catalyzed rearrangements of allylic sulfoximines have been developed to produce N-protected allylic amines with high regioselectivity and, in some cases, high enantioselectivity. acs.org The Tsuji-Trost reaction, a palladium-catalyzed allylation, is a powerful method for C-C bond formation and can be adapted for C-N bond formation. acs.org Recent advances include photoinduced palladium-catalyzed asymmetric allylic C-H amination, which is compatible with a wide range of alkenes and amines and can provide chiral allylic amines with high stereoselectivity. bohrium.com
Copper: Copper catalysis has emerged as a powerful tool for the asymmetric synthesis of chiral allylic amines. rsc.orgnih.govrsc.orgresearchgate.netchinesechemsoc.org Copper-catalyzed asymmetric allylic C-H amination of alkenes using N-arylhydroxylamines as the aminating agent provides a direct route to chiral N-aryl allylamines. rsc.org This method is advantageous as it avoids the use of expensive and toxic metals and ligands often required in other catalytic systems. rsc.org Copper-catalyzed asymmetric allylic substitution of racemic substrates has also been extensively studied, providing access to enantiomerically enriched products through dynamic kinetic processes. rsc.org
Nickel: Nickel catalysis offers a cost-effective alternative to palladium for allylic amination reactions. chemrxiv.orgacs.orgrsc.orgorganic-chemistry.orgdicp.ac.cn Nickel-catalyzed chemo- and enantioselective hydrogenation of α,β-unsaturated ketimines using alcohols as a hydrogen source provides a mild and safe route to chiral allylic amines. acs.orgorganic-chemistry.org This method can also be used for the synthesis of deuterated chiral allylic amines. acs.orgorganic-chemistry.org Nickel-catalyzed three-component couplings of aldehydes, amines, and alkenes have also been developed to provide direct access to a variety of allylic amines. chemrxiv.org
Rare-Earth Metals: Rare-earth metal catalysts have shown unique reactivity in the synthesis of chiral nitrogen-containing heterocycles. researchgate.netchinesechemsoc.orgresearchgate.netsnnu.edu.cn Chiral bis(oxazolinato) rare-earth metal complexes have been used to catalyze the highly enantioselective addition/hydroamidination of nitriles to allylamines, affording chiral imidazolines in high yields and enantioselectivities. chinesechemsoc.orgresearchgate.net
Organocatalysis in the Synthesis of Aminated Hexene Compounds
Organocatalysis, which utilizes small organic molecules as catalysts, has become a powerful strategy in asymmetric synthesis, offering a complementary approach to metal- and biocatalysis. umich.eduunl.ptrsc.org In the synthesis of aminated compounds, organocatalysts can activate substrates through the formation of iminium or enamine intermediates. rsc.org
For the synthesis of aminated hexene compounds, organocatalytic methods can be envisioned. For example, the conjugate addition of amines to α,β-unsaturated aldehydes or ketones, a reaction that can be catalyzed by chiral secondary amines like proline, could be a viable route to introduce the amine functionality. rsc.org The synthesis of chiral propargylic and allylic fluorides has been achieved through an organocatalytic α-fluorination of aldehydes followed by reaction with the Bestmann reagent or a stabilized Wittig reagent. rsc.org A similar conjugate addition approach could be adapted for the introduction of an amino group.
While direct examples of organocatalysis for the synthesis of this compound are not prevalent in the reviewed literature, the principles of organocatalysis, particularly aminocatalysis, provide a conceptual framework for the development of such methods. The use of polymer-supported amines as catalysts for the nitro-aldol (Henry) reaction demonstrates the potential for recyclable and efficient organocatalytic systems in C-N bond-forming reactions. researchgate.net
Biocatalytic Methods for Sustainable Chemical Transformations
Biocatalysis has emerged as a powerful tool for the synthesis of chiral amines, offering environmentally friendly pathways to complex molecules. fiveable.me These enzymatic methods operate under mild conditions and exhibit high selectivity, providing sustainable alternatives to conventional chemical processes. rsc.org For the synthesis of allylic amines, such as this compound, several innovative biocatalytic strategies have been developed.
One notable approach involves a "P411" serine-ligated variant of cytochrome P450BM3, which has been engineered to catalyze a sulfimidation/ caltech.edursc.org-sigmatropic rearrangement sequence. caltech.edu This process, carried out in whole E. coli cells, provides access to enantioenriched protected allylic amines. caltech.edunih.gov The enzyme initiates the reaction by creating an allylic sulfimide (B8482401) intermediate with high enantioselectivity. nih.gov This intermediate then undergoes a spontaneous rearrangement to form the chiral allylic amine product. nih.gov Researchers have demonstrated that evolving the P411 enzyme through targeted mutations can substantially improve its activity for this non-natural reaction. caltech.edu On a semi-preparative scale, this method can afford the desired amine with high total turnover numbers, showcasing its potential for practical application. nih.govthieme-connect.com
Another significant biocatalytic route is reductive amination. mdpi.com A two-step, one-pot system using a carboxylic acid reductase and a bacterial reductive aminase (such as pIR23 or BacRedAm) allows for the N-allylation of amines using renewable starting materials like cinnamic acids. nih.govacs.org The process first reduces the carboxylic acid to an α,β-unsaturated aldehyde in situ. nih.govacs.org Subsequently, the reductive aminase catalyzes the reaction between this aldehyde and an amine to produce the corresponding allylic amine with conversions up to 94%. nih.govacs.org This system is highly selective, hydrogenating only the C=N bond while preserving the C=C double bond of the allyl group, and avoids common side reactions like over-reduction. nih.govacs.org
The following table summarizes key findings in the biocatalytic synthesis of allylic amines, which are applicable to the synthesis of complex structures like this compound.
| Biocatalytic Method | Enzyme System | Key Transformation | Substrate Example | Product Yield | Reference |
| Sigmatropic Rearrangement | Evolved Cytochrome P411 variant in E. coli | Sulfimidation/ caltech.edursc.org-rearrangement | Allylic Sulfides | 71% (isolated) | nih.gov |
| Reductive N-allylation | Carboxylic Acid Reductase & Reductive Aminase (pIR23) | Two-step, one-pot reductive amination | Cinnamic Acids & various amines | up to 94% (conversion) | nih.govacs.org |
| Reductive Amination | Phenylalanine Dehydrogenase (PheDH) & Formate Dehydrogenase (FDH) | Reductive amination of keto acids | 2-(3-hydroxy-1-adamantyl)-2-oxoethanoic acid | 99% (conversion) | annualreviews.org |
Green Chemistry Principles in the Synthesis of this compound
The twelve principles of green chemistry serve as a framework for developing more sustainable chemical processes. nih.gov These principles are increasingly being applied to amine synthesis to reduce environmental impact and enhance safety and efficiency. rsc.orgmdpi.com
Atom Economy Maximization and Waste Minimization Strategies
Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating how many atoms from the reactants are incorporated into the final product. primescholars.com Synthetic routes with high atom economy are inherently less wasteful. The direct amination of alcohols, for instance, is considered an atom-economical method for synthesizing amines as it primarily produces water as a byproduct. acs.orgacs.org
The "borrowing hydrogen" (BH) protocol is another exemplary strategy that maximizes atom economy. rsc.orgacs.org In this process, an alcohol is temporarily dehydrogenated to an aldehyde or ketone, which then condenses with an amine to form an imine. acs.org The hydrogen that was "borrowed" is then used to reduce the imine to the final amine product. acs.org This catalytic cycle avoids the use of stoichiometric reducing agents and generates minimal waste. rsc.org In contrast, classical methods like the Gabriel synthesis have very low atom economy due to the formation of stoichiometric amounts of phthalic acid derivatives as waste. rsc.orgprimescholars.com
Strategies to improve atom economy include:
Catalytic Amidation: Direct catalytic reactions between carboxylic acids or esters and amines are challenging but represent a highly atom-economical approach. acs.org
Multicomponent Reactions: Reactions like the Petasis three-component reaction, which combines an amine, a carbonyl compound, and an organoboron reagent, can construct complex molecules like homoallylic amines in a single, atom-efficient step. researchgate.net
Design for Energy Efficiency in Synthetic Protocols
Energy efficiency is a critical aspect of green chemistry, aiming to conduct reactions at ambient temperature and pressure whenever possible. mdpi.com The development of highly active catalysts allows many modern synthetic methods for amines to proceed under significantly milder conditions than traditional approaches.
For example, certain ruthenium-based catalysts supported on layered boron nitride have enabled the quantitative synthesis of primary amines through reductive amination with only a twofold excess of ammonia at moderate temperatures. rsc.org Similarly, nano-catalysts of nickel have been shown to be highly efficient for the N-methylation of a variety of amines under mild conditions. chemrxiv.org The use of continuous-flow processes is another strategy to enhance energy efficiency and reduce solvent usage in industrial amine synthesis. fiveable.me These systems offer better heat and mass transfer, leading to improved reaction control and efficiency.
Safer Solvents and Auxiliary Substances in Amine Synthesis
A major focus of green chemistry is the replacement of hazardous solvents with safer alternatives. acs.org Conventional amine synthesis often employs toxic, volatile, and non-biodegradable organic solvents like dimethylformamide (DMF), N-methyl-2-pyrrolidinone (NMP), and chlorinated hydrocarbons. acs.orgrsc.org Research has identified several greener alternatives:
Water: As a non-toxic, non-flammable, and inexpensive solvent, water is an ideal choice for green chemistry. mdpi.com Iridium complexes have been developed that can catalyze the selective N-alkylation of amines with alcohols in water, producing outstanding yields. organic-chemistry.org
Bio-based Solvents: Solvents derived from renewable resources are gaining prominence. Cyrene, a bio-based solvent, has been successfully used as a sustainable alternative to DMF and NMP in reactions such as amide synthesis and Suzuki-Miyaura cross-couplings. acs.orgrsc.org It has been shown to lead to short reaction times and high yields. rsc.org
Deep Eutectic Solvents (DESs): DESs are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point lower than the individual components. mdpi.com They are typically non-volatile, non-flammable, and biodegradable. mdpi.com DESs have been successfully used as solvents for various amine syntheses, including Chan-Evans-Lam amination and the synthesis of α,α-disubstituted primary amines. mdpi.com
Solvent-Free Reactions: Mechanochemical grinding and other solvent-free techniques represent the ultimate green approach, eliminating solvent waste entirely. mdpi.com These methods have been optimized for the clean synthesis of N-substituted amines at room temperature with short reaction times and high yields. mdpi.com
The following table compares common solvents with their greener alternatives.
| Solvent Type | Examples | Properties | Green Alternative Examples | Reference |
| Dipolar Aprotic | DMF, NMP, DMSO | High boiling point, versatile, but often toxic and derived from petrochemicals. | Cyrene, Deep Eutectic Solvents (DESs) | mdpi.comacs.orgrsc.org |
| Ethereal | THF, 1,4-Dioxane | Commonly used in cross-coupling, can form peroxides. | 2-Methyl-THF, CPME | mdpi.com |
| Chlorinated | Dichloromethane (DCM) | Effective but toxic and environmentally persistent. | Water, Ethanol (B145695) | mdpi.com |
| Aromatic | Toluene, Benzene | Good for many reactions but toxic and volatile. | Ethanol, Toluene (if used efficiently and recycled) | researchgate.net |
Catalysis for Reduced Reagent Stoichiometry and Enhanced Selectivity
Catalysis is a cornerstone of green chemistry, enabling reactions to proceed with high efficiency and selectivity while minimizing waste. nih.gov The use of catalysts reduces the need for stoichiometric reagents, which often generate significant byproduct waste. rsc.org In the synthesis of amines, and specifically structures like this compound, catalysis plays a pivotal role.
Heterogeneous catalysts, such as those based on cobalt, nickel, or ruthenium supported on materials like titania or niobium oxide, are particularly advantageous. acs.orgnih.govmdpi.com They are easily separated from the reaction mixture and can often be recycled and reused, making the process more economical and sustainable. acs.orgresearchgate.net For instance, a molybdenum-catalyzed regioselective allylic amination of tertiary allylic carbonates has been developed using ethanol as a green solvent, where the catalyst system could be recycled through simple centrifugation. researchgate.net This method provides direct access to α,α-disubstituted allylic amines with high yield and complete regioselectivity. researchgate.net
Catalyst design also allows for precise control over selectivity, ensuring the formation of the desired amine isomer and avoiding side reactions like over-alkylation. acs.orgacs.orgjocpr.com For example, by controlling reaction conditions with a heterogeneous cobalt catalyst, the selective synthesis of primary, secondary, or tertiary amines from alcohols and ammonia can be achieved. acs.orgacs.org Biocatalysts, as discussed in section 2.3.3, represent the pinnacle of selectivity, often providing access to single enantiomers of chiral amines. fiveable.methieme-connect.de
Reactivity Profiles and Mechanistic Investigations of 2 Methylhex 5 En 2 Amine
Fundamental Reactivity of the Amine Functionality
The lone pair of electrons on the nitrogen atom of the primary amine group is central to its reactivity, conferring both nucleophilic and basic properties to the molecule.
Nucleophilic Reactivity of the Amine Group
The nitrogen atom in 2-Methylhex-5-en-2-amine possesses a lone pair of electrons, rendering it nucleophilic. This allows it to attack electron-deficient centers, participating in a variety of substitution and addition reactions. The nucleophilicity of the amine is a fundamental aspect of its chemical character, enabling the formation of new carbon-nitrogen and other heteroatom bonds. The reactivity is analogous to that of other primary amines, which are known to react with a range of electrophiles.
Basic Properties and Acid-Base Reactivity
Like other alkylamines, this compound is a weak base. The lone pair of electrons on the nitrogen atom can accept a proton from an acid, forming a substituted ammonium (B1175870) ion. The basicity of simple alkylamines is typically in the pKa range of 9.5 to 11.0 for their conjugate acids. This property is crucial in many of its reactions, as the amine can be protonated by strong acids, which can influence its nucleophilicity and solubility.
Reactions with Carbonyl Compounds: Imine Formation and Derivatives
A hallmark reaction of primary amines is their condensation with carbonyl compounds, such as aldehydes and ketones, to form imines, also known as Schiff bases. This reaction is a reversible, acid-catalyzed process that proceeds through a nucleophilic addition-elimination mechanism.
The reaction is initiated by the nucleophilic attack of the amine on the carbonyl carbon, forming a tetrahedral intermediate known as a carbinolamine. Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water). Subsequent elimination of water and deprotonation of the nitrogen atom yields the imine.
The optimal pH for imine formation is typically mildly acidic, around 4 to 5. At higher pH, there is insufficient acid to protonate the hydroxyl group for elimination, while at lower pH, a significant portion of the amine reactant is protonated, rendering it non-nucleophilic.
| Reactant 1 | Reactant 2 (Carbonyl) | Product (Imine) |
| This compound | Aldehyde (R-CHO) | N-(alkylidene)-2-methylhex-5-en-2-amine |
| This compound | Ketone (R-CO-R') | N-(alkylidene)-2-methylhex-5-en-2-amine |
These imine derivatives can be further modified, for example, through reduction to form secondary amines, in a process known as reductive amination.
Reactivity of the Alkenyl Moiety
The terminal double bond in this compound is a region of high electron density, making it susceptible to attack by electrophiles.
Electrophilic Addition Reactions to the Double Bond
The π-bond of the alkene can act as a nucleophile, reacting with a variety of electrophiles in addition reactions. Common electrophilic additions that alkenes undergo include:
Hydrohalogenation: The addition of hydrogen halides (e.g., HCl, HBr) across the double bond.
Hydration: The acid-catalyzed addition of water to form an alcohol.
Halogenation: The addition of halogens (e.g., Br₂, Cl₂) to form a dihalide.
The regioselectivity of these additions to the unsymmetrical double bond of this compound would be expected to follow Markovnikov's rule, where the electrophile adds to the carbon atom of the double bond that is bonded to the greater number of hydrogen atoms.
| Reagent | Product Type |
| Hydrogen Halide (HX) | Haloalkane |
| Water (H₂O) in acid | Alcohol |
| Halogen (X₂) | Dihaloalkane |
Intramolecular and Intermolecular Cyclization Reactions
The presence of both a nucleophilic amine and an electrophilic (upon activation) alkene within the same molecule opens up the possibility of intramolecular cyclization reactions. Under appropriate conditions, the amine nitrogen could potentially attack the double bond, particularly if the double bond is activated by an external electrophile. This could lead to the formation of nitrogen-containing heterocyclic compounds.
Intermolecular cyclization reactions are also conceivable, where two molecules of this compound or a molecule of the amine and another unsaturated compound react to form a cyclic product.
Advanced Reaction Mechanisms Involving this compound and its Derivatives
The unique structural features of this compound, namely the presence of both an alkene and an amine functional group, allow it to participate in a diverse array of complex chemical transformations. This section explores several advanced reaction mechanisms where this compound and its derivatives are key reactants, leading to the formation of intricate molecular architectures.
Radical Processes in Alkene and Amine Functionalization
The unsaturated nature of the hexene chain in this compound makes it a suitable substrate for radical reactions, enabling the functionalization of the alkene moiety. Similarly, the amine group can be targeted by radical processes, often initiated by single-electron transfer (SET), to form aminium radical cations, which can undergo subsequent reactions.
Research into the radical functionalization of unsaturated amino acids provides analogous insights into the potential reactivity of this compound. For instance, methods have been developed for the radical addition of various groups to terminal alkenes in molecules containing a protected amine. acs.org These reactions often proceed with high efficiency and functional group tolerance. acs.org One notable example is the radical hydrofluorination process, which has been successfully applied to unsaturated amino acid substrates. acs.org This suggests that this compound could undergo similar transformations.
Furthermore, the generation of nitrogen-centered radicals from amines is a powerful tool in organic synthesis. The formation of an aminium radical cation from a tertiary amine, for example, can lead to the formation of an α-amino radical, which can then participate in various bond-forming reactions. researchgate.netresearcher.life While this compound is a primary amine, its derivatives can be readily prepared to undergo such radical processes. The generation of iminyl radicals from the reaction of vinyl azides with N-hydroxyphthalimide (NHPI) under photoredox catalysis highlights another avenue for the radical functionalization of alkene-containing amines. mdpi.com
Table 1: Examples of Radical Functionalization Reactions Applicable to Unsaturated Amines
| Reaction Type | Reagents | Functional Group Targeted | Potential Product from this compound Derivative |
| Radical Hydrofluorination | Fe(III)/NaBH₄, Selectfluor | Alkene | 5-Fluoro-2-methylhexan-2-amine derivative |
| Radical Azidation | Fe(III)/NaBH₄, NaN₃ | Alkene | 5-Azido-2-methylhexan-2-amine derivative |
| Iminyl Radical Formation | Vinyl azide (B81097) derivative, NHPI, Photoredox catalyst | Alkene and Amine | α-Functionalized amine |
Pericyclic Reactions, including the 2-aza-Cope Rearrangement
Pericyclic reactions, which proceed through a concerted, cyclic transition state, are powerful transformations in organic synthesis. The 2-aza-Cope rearrangement, a type of researchgate.netresearchgate.net-sigmatropic rearrangement, is particularly relevant to derivatives of this compound. This reaction involves the reorganization of a 1,5-diene system containing a nitrogen atom at the 2-position. wikipedia.orgchem-station.com
For a derivative of this compound to undergo a 2-aza-Cope rearrangement, it would first need to be converted into a suitable 1,5-diene precursor. The rearrangement itself is often facilitated by the formation of an iminium ion, which lowers the activation energy of the process. wikipedia.org The cationic 2-aza-Cope rearrangement is a well-studied and synthetically useful transformation, often coupled with a subsequent Mannich cyclization to produce complex nitrogen-containing heterocycles. wikipedia.orgresearchgate.net This tandem sequence has been extensively utilized in the synthesis of alkaloids. wikipedia.orgnih.gov
The mechanism is believed to proceed through a chair-like six-membered transition state, and the reaction is generally stereospecific. chem-station.com Computational studies have been employed to investigate the mechanism and selectivity of the aza-Cope rearrangement, providing valuable insights into the reaction pathway. researchgate.netbohrium.comthieme-connect.com
Oxidative Functionalization Pathways
The amine and alkene moieties in this compound are both susceptible to oxidation, leading to a variety of functionalized products. The oxidation of amines can yield a range of products depending on the oxidant and the substitution of the amine. libretexts.org Primary amines can be oxidized to imines, nitriles, or, under more vigorous conditions, to nitro compounds. acs.org The oxidation of the α-carbon of an amine to form an amide is also a significant transformation in organic synthesis. rsc.org
The alkene group can undergo oxidative cleavage to yield aldehydes or carboxylic acids, or it can be epoxidized or dihydroxylated. masterorganicchemistry.com The choice of oxidant and reaction conditions determines the outcome of the oxidation. Reagents such as ozone, potassium permanganate, or osmium tetroxide are commonly used for the oxidative functionalization of alkenes. masterorganicchemistry.com
In the context of this compound, selective oxidation of either the amine or the alkene would be a key challenge. Protecting group strategies could be employed to achieve the desired selectivity. For instance, protection of the amine group would allow for the selective oxidation of the alkene, and vice versa. The development of catalytic aerobic oxidation methods for amines offers a greener alternative to traditional stoichiometric oxidants. acs.org
Table 2: Potential Oxidative Functionalization Products of this compound
| Functional Group Targeted | Oxidizing Agent | Potential Product(s) |
| Amine | Mild Oxidant | 2-Methylhex-5-en-2-imine |
| Amine | Strong Oxidant | 2-Nitro-2-methylhex-5-ene |
| Alkene | O₃, then reductive workup | 4-Methyl-4-aminopentanal |
| Alkene | OsO₄ | 2-Methylhexane-2,5,6-triol |
Computational Chemistry for Mechanistic Elucidation and Prediction
Computational chemistry has become an indispensable tool for understanding and predicting the mechanisms and outcomes of chemical reactions. For a molecule like this compound, with its multiple reactive sites, computational methods can provide deep insights into its reactivity.
Density Functional Theory (DFT) Studies on Reaction Pathways and Energetics
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and energetics of molecules. acs.org It is widely employed to study reaction mechanisms, calculate activation barriers, and determine the relative stabilities of reactants, intermediates, and products. researchgate.netresearchgate.net
For reactions involving this compound and its derivatives, DFT calculations can be used to:
Elucidate reaction pathways: By mapping the potential energy surface, DFT can identify the most likely reaction mechanism, including the presence of any intermediates or transition states. researchgate.net
Calculate activation energies: The energy barrier for a reaction determines its rate. DFT can provide accurate estimates of these barriers, allowing for the comparison of different possible pathways. researchgate.net
Predict reaction outcomes: By comparing the energies of different possible products, DFT can predict the thermodynamic favorability of a reaction and the likely product distribution. bohrium.comthieme-connect.com
DFT studies have been successfully applied to understand the mechanisms of aza-Cope rearrangements, providing detailed information about the transition state geometries and the factors influencing the reaction's stereoselectivity. bohrium.comthieme-connect.comuni-konstanz.de Similarly, DFT has been used to investigate the formation of amine radical cations and their subsequent reactions, shedding light on the energetics of these processes. scispace.comacs.org
Molecular Modeling of Transition States and Reactive Intermediates
Molecular modeling encompasses a range of computational techniques used to visualize and analyze the three-dimensional structures of molecules. This is particularly useful for studying transient species like transition states and reactive intermediates, which are often difficult to observe experimentally. acs.org
In the context of this compound's reactivity, molecular modeling can be used to:
Visualize transition state structures: Understanding the geometry of a transition state is crucial for explaining the stereochemical outcome of a reaction. Molecular modeling can provide detailed 3D representations of these fleeting structures. uni-konstanz.de
Analyze the electronic properties of intermediates: The charge distribution and orbital interactions in a reactive intermediate, such as a carbocation or a radical cation, can be analyzed using molecular modeling. This information helps to explain the subsequent reactivity of the intermediate. scispace.com
Predict the stereoselectivity of reactions: By modeling the transition states leading to different stereoisomeric products, it is possible to predict which stereoisomer will be formed preferentially. bohrium.comthieme-connect.com
For the 2-aza-Cope rearrangement, molecular modeling has been instrumental in confirming the preference for a chair-like transition state and in explaining the observed diastereoselectivity in various synthetic applications. bohrium.comthieme-connect.comuni-konstanz.de Likewise, the structures and properties of amine radical cations have been characterized using computational methods, providing a deeper understanding of their role in radical reactions. scispace.comacs.org
Regioselectivity and Stereoselectivity Predictions via Computational Methods
Computational chemistry has emerged as a powerful tool for predicting the outcomes of chemical reactions, offering insights into reaction mechanisms, transition states, and the factors governing selectivity. For a molecule such as this compound, which possesses multiple reactive sites—namely the amino group and the carbon-carbon double bond—computational methods can be invaluable in forecasting both regioselectivity and stereoselectivity under various reaction conditions. While specific computational studies focusing exclusively on this compound are not extensively documented in publicly available literature, the principles and methodologies can be applied to anticipate its reactivity based on studies of analogous systems.
Theoretical investigations into the reactivity of unsaturated amines often employ Density Functional Theory (DFT) and other quantum mechanical methods to model reaction pathways. These studies can elucidate the energetic favorability of different outcomes, thereby predicting the major product of a reaction.
For instance, in the context of electrophilic additions to the double bond of this compound, computational models can predict whether the reaction will follow Markovnikov or anti-Markovnikov regioselectivity. This is achieved by calculating the energies of the possible carbocation intermediates that would be formed upon the initial electrophilic attack. The stability of these intermediates is a key determinant of the reaction's regiochemical outcome.
Similarly, in reactions where new stereocenters are formed, computational analysis of the transition state energies for the formation of different stereoisomers can predict the stereochemical preference of the reaction. This is particularly relevant for reactions such as catalytic asymmetric hydrogenations or epoxidations of the alkene moiety.
Intramolecular reactions of this compound, such as cyclization to form substituted pyrrolidines or piperidines, are also amenable to computational prediction. The regioselectivity of the ring closure (i.e., the size of the ring formed) and the stereoselectivity at the newly formed chiral centers can be rationalized by examining the geometries and energies of the transition states leading to the different possible cyclic products.
While detailed, specific data tables from computational studies on this compound are not available in the searched literature, the following tables illustrate the type of data that such studies would typically generate to predict selectivity in hypothetical reactions.
Table 1: Hypothetical Calculated Energies for Intermediates in the Hydrohalogenation of this compound
This table demonstrates how computational chemistry could be used to predict the regioselectivity of an electrophilic addition reaction. By comparing the calculated energies of the two possible carbocation intermediates, a prediction can be made as to which regioisomer is more likely to form.
| Intermediate | Structure | Relative Energy (kcal/mol) | Predicted Major Product |
| Secondary Carbocation | CH3-CH(X)-CH2-CH2-C(CH3)2-NH2 | 0 (Reference) | 2-amino-2-methyl-5-halohexane |
| Primary Carbocation | CH2(X)-CH2-CH2-CH2-C(CH3)2-NH2 | +15.2 |
Note: These are hypothetical values for illustrative purposes.
Table 2: Hypothetical Calculated Transition State Energies for a Diastereoselective Reaction of this compound
This table illustrates how computational methods could predict the stereochemical outcome of a reaction that introduces a new chiral center. The difference in the activation energies of the transition states leading to the different diastereomers would determine the diastereomeric ratio of the products.
| Transition State | Leading to Diastereomer | Activation Energy (kcal/mol) | Predicted Diastereomeric Ratio (at 298 K) |
| TS-A | (2R, nR) | 18.5 | ~95:5 |
| TS-B | (2R, nS) | 20.3 |
Note: 'n' represents the position of the new stereocenter. These are hypothetical values for illustrative purposes.
The application of these computational methodologies allows for a proactive approach in synthetic planning, enabling chemists to predict the most likely outcomes of reactions and to design experiments that favor the formation of the desired regio- and stereoisomers.
Applications of 2 Methylhex 5 En 2 Amine and Its Derivatives As Synthetic Building Blocks
Role in the Synthesis of Complex Organic Molecules
The strategic placement of a nucleophilic amine and a reactive double bond within the same molecule makes 2-methylhex-5-en-2-amine and its analogs highly sought-after synthons for creating diverse carbon-nitrogen frameworks.
Derivatives of this compound serve as key starting materials for introducing aminated carbon chains into larger molecules. The primary amine offers a reactive site for a wide array of chemical transformations, including acylation, alkylation, and reductive amination, allowing for the facile incorporation of this structural motif. The terminal olefin provides a handle for various carbon-carbon bond-forming reactions, such as cross-coupling, metathesis, and addition reactions. This dual functionality enables chemists to construct complex molecular skeletons with precise control over stereochemistry and functionality.
The inherent reactivity of this compound derivatives allows for the synthesis of a broad spectrum of substituted amines and alkenes. The amino group can be readily modified to generate secondary, tertiary, and quaternary amines, as well as amides, sulfonamides, and other nitrogen-containing functional groups. Simultaneously, the terminal alkene can be functionalized through various olefin addition and transformation reactions, leading to the formation of alcohols, epoxides, and extended alkyl chains. This versatility makes these compounds indispensable tools for generating molecular diversity in drug discovery and materials science.
Contributions to Natural Product Total Synthesis
The structural motif of this compound is embedded within numerous biologically active natural products. Consequently, its derivatives are crucial intermediates in the total synthesis of these complex molecules.
While a direct synthesis of Tubuvaline using this compound was not found in the provided search results, the structural elements of this amine are conceptually similar to fragments required for the synthesis of complex amino acid derivatives found in natural products. The ability to introduce a chiral amine and an alkene functionality is a common strategy in the synthesis of such fragments.
The stereoselective synthesis of natural products often requires the precise installation of chiral centers. Chiral derivatives of this compound and its related alcohol, (2S,4R)-4-methylhex-5-en-2-ol, have been instrumental in achieving this goal in several total syntheses. researchgate.net
| Natural Product | Key Synthetic Strategy Involving the Aminated Chain |
| Geodiamolide H | The synthesis of the actin-stabilizing marine natural product Geodiamolide H utilized a stereoselective synthesis of the polyketide building block, (2S,4R)-4-methylhex-5-en-2-ol. researchgate.netnih.gov This chiral alcohol serves as a precursor to the aminated side chain, which is a critical component of the final macrocyclic structure. researchgate.net |
| Pluramycins | The total synthesis of pluramycin-class antitumor antibiotics, such as saptomycin B, involves the regioselective installation of amino sugars. nih.gov While not directly using this compound, the strategies for introducing aminated fragments are central to the synthesis. nih.gov |
| Anolignan A | Information regarding the specific use of this compound in the synthesis of Anolignan A was not found in the provided search results. |
| Tetrodotoxin (B1210768) | The total synthesis of the potent neurotoxin tetrodotoxin requires the intricate assembly of a highly oxygenated and aminated cyclohexane (B81311) core. nih.govnih.gov Synthetic strategies often involve the stereoselective introduction of nitrogen functionalities onto a pre-existing carbocyclic framework. nih.govnih.gov |
| Scabrolide A | The total synthesis of the marine natural product Scabrolide A has been achieved through various elegant strategies. nih.govrsc.orgnih.govresearchgate.netcaltech.edu These syntheses involve the construction of a complex polycyclic system, and while not explicitly mentioning this compound, they rely on the stereocontrolled introduction of functional groups that could be derived from such building blocks. |
| Cannabinoids | The stereoselective total synthesis of cannabinoids often involves the strategic formation of chiral centers on a carbocyclic core. hawaii.edu While direct use of this compound was not detailed, the introduction of functionalized side chains is a key aspect of these syntheses. |
Synthesis of Nitrogen-Containing Heterocycles
The dual functionality of this compound and its derivatives makes them valuable precursors for the synthesis of a variety of nitrogen-containing heterocyclic compounds. frontiersin.org The intramolecular reaction between the amine and the alkene, or a derivative thereof, can lead to the formation of cyclic amines such as pyrrolidines and piperidines.
Furthermore, these building blocks can be incorporated into more complex heterocyclic systems through multi-component reactions or tandem cyclization strategies. mdpi.com The ability to construct these important structural motifs has significant implications for the development of new pharmaceuticals and agrochemicals, where nitrogen heterocycles are frequently found. researchgate.netnih.gov
Formation of Cyclic Ureas and Guanidines
The primary amine functionality of this compound serves as a key handle for the construction of cyclic ureas and guanidines, which are important scaffolds in medicinal chemistry and organocatalysis.
Cyclic Ureas: The synthesis of cyclic ureas from monoamines like this compound typically requires a multi-step approach to introduce a second nitrogen-containing group that can participate in cyclization. One plausible strategy involves the conversion of this compound into an alkenyl isourea derivative. This intermediate can then undergo a transition-metal-catalyzed dealkylative cyclization. For instance, guided by methodologies involving hydrogen atom transfer (HAT) and radical-polar crossover, an N-alkenyl-O-methylisourea derived from this compound could be cyclized under mild conditions using a cobalt catalyst to afford a five-membered cyclic urea, also known as an imidazolidinone. acs.org This approach avoids harsh reagents and offers a functional-group-tolerant pathway to these valuable heterocycles. acs.org
Cyclic Guanidines: A more direct and efficient route is available for the synthesis of cyclic guanidines from allylic amines. nih.gov A robust two-step method utilizes a palladium-catalyzed carboamination reaction. organic-chemistry.orgumich.edu
Guanylation: The primary amine of this compound is first reacted with a guanylating agent, such as N,N'-bis(4-methoxyphenyl)formamidine, to produce the corresponding acyclic N-allyl guanidine (B92328) derivative.
Palladium-Catalyzed Carboamination: The resulting N-(2-methylhex-5-en-2-yl)guanidine is then subjected to a palladium-catalyzed intramolecular carboamination reaction with an aryl or alkenyl halide. This cyclization forges a new carbon-carbon and carbon-nitrogen bond, yielding a substituted 5-membered cyclic guanidine. nih.govorganic-chemistry.org
This method is notable for its operational simplicity and modularity, allowing for diverse substitutions on the cyclic guanidine core by varying the aryl halide coupling partner. organic-chemistry.org The use of specific ligands, such as Nixantphos, has been shown to be effective for this transformation. organic-chemistry.org
| Aryl Halide (Ar-X) | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|
| 4-Bromotoluene | Pd₂(dba)₃ / Nixantphos | NaOtBu | Toluene | 85 | organic-chemistry.org |
| 4-Bromoanisole | Pd₂(dba)₃ / Nixantphos | NaOtBu | Toluene | 81 | organic-chemistry.org |
| 1-Bromo-4-fluorobenzene | Pd₂(dba)₃ / Nixantphos | NaOtBu | Toluene | 75 | organic-chemistry.org |
| 2-Bromonaphthalene | Pd₂(dba)₃ / Nixantphos | NaOtBu | Toluene | 79 | organic-chemistry.org |
Synthesis of Pyrrolidines and Piperidines
The carbon backbone and terminal alkene of this compound are well-suited for intramolecular cyclization reactions to form five- and six-membered nitrogen heterocycles.
Pyrrolidines: Palladium-catalyzed carboamination of γ-aminoalkenes is a powerful method for the stereoselective synthesis of substituted pyrrolidines. nih.gov An N-protected derivative of this compound, such as the N-Boc or N-aryl derivative, can serve as an excellent substrate for this transformation. nih.govnih.gov In this reaction, the substrate is coupled with an aryl or vinyl bromide in the presence of a palladium(0) catalyst and a base. The reaction proceeds via an initial oxidative addition of the halide to the palladium center, followed by coordination and syn-aminopalladation across the double bond. A subsequent reductive elimination step releases the pyrrolidine (B122466) product and regenerates the catalyst. nih.gov This methodology typically affords cis-2,5-disubstituted pyrrolidines with high diastereoselectivity due to the minimization of allylic strain in the transition state. nih.govsemanticscholar.org
| Vinyl Bromide | Catalyst/Ligand | Base | Diastereomeric Ratio (dr) | Yield (%) | Reference |
|---|---|---|---|---|---|
| (E)-1-Bromo-2-phenyl-ethene | Pd(OAc)₂ / DPEPhos | Cs₂CO₃ | >20:1 | 78 | nih.gov |
| 1-Bromo-1-cyclohexene | Pd(OAc)₂ / DPEPhos | Cs₂CO₃ | >20:1 | 85 | nih.gov |
| 2-Bromopropene | Pd(OAc)₂ / DPEPhos | Cs₂CO₃ | >20:1 | 65 | nih.gov |
| (E)-1-Bromo-1-hexene | Pd(OAc)₂ / DPEPhos | Cs₂CO₃ | >20:1 | 72 | nih.gov |
Piperidines: The direct cyclization of this compound would lead to a five-membered ring. To construct a six-membered piperidine (B6355638) ring, a homologated derivative is required. By extending the carbon chain between the amine and the alkene by one methylene (B1212753) unit, a suitable δ-aminoalkene precursor can be generated. Such precursors are amenable to various cyclization strategies, including intramolecular hydroamination or aza-Prins cyclizations, to furnish substituted piperidines. nih.gov For example, an acid-mediated aza-Prins cyclization could be employed, where the δ-aminoalkene reacts with an aldehyde to form an N-acyliminium ion intermediate, which then undergoes intramolecular attack by the alkene to form the piperidine ring. nih.gov
Stereoselective Access to Morpholines and Pyrazolidines
By incorporating additional heteroatoms into derivatives of this compound, access to more complex heterocycles like morpholines and pyrazolidines can be achieved with high stereocontrol.
Morpholines: The synthesis of morpholines requires the introduction of an oxygen atom. A derivative of this compound containing a strategically placed hydroxyl group can serve as a precursor for intramolecular cyclization. One effective method is a copper(II)-promoted alkene oxyamination reaction. nih.gov This process involves the intramolecular addition of a tethered alcohol and the intermolecular addition of an external amine across the double bond. For this to be applied, this compound would first be converted into a β-hydroxy N-allylsulfonamide. This substrate can then undergo an intramolecular cis-oxycupration, followed by reaction with an amine nucleophile to yield a 2-aminomethyl-substituted morpholine (B109124) with high diastereoselectivity. nih.gov
Pyrazolidines: The synthesis of pyrazolidines can be accomplished through two primary stereoselective routes utilizing the alkene functionality of this compound.
Palladium-Catalyzed Carboamination: Analogous to the pyrrolidine synthesis, a hydrazine (B178648) derivative of this compound can be used in a Pd-catalyzed carboamination reaction. nih.gov The primary amine is first converted to a substituted hydrazine, creating an N-alkenyl hydrazine substrate. This intermediate then reacts with an aryl bromide under palladium catalysis to yield cis- or trans-3,5-disubstituted pyrazolidines. The stereochemical outcome can be controlled by modulating the allylic strain in the transition state through the choice of N-substituents on the hydrazine. nih.gov
[3+2] Cycloaddition: The terminal double bond of this compound can act as a dipolarophile in a 1,3-dipolar cycloaddition reaction with an azomethine imine. mdpi.comelsevierpure.com This reaction, often catalyzed by a metal complex (e.g., Ni(II)) or an organocatalyst, constructs the pyrazolidine (B1218672) ring in a single step and can create up to three new stereogenic centers. mdpi.com
Construction of Quinolines and Naphthyridines
The alkene moiety of this compound can participate in annulation reactions with functionalized aromatic precursors to build fused heterocyclic systems like quinolines and naphthyridines.
Quinolines: A modern and efficient two-step catalytic approach allows for the synthesis of substituted quinolines from olefins. rsc.orgnih.govrsc.org In this strategy, the amine of this compound would first be protected.
Iron-Catalyzed Allylic Amination: The protected amine reacts with a 2-haloaryl hydroxylamine (B1172632) in an iron-catalyzed allylic C-H amination. This step forges a new C-N bond, creating an N-(2-haloaryl)allylamine intermediate. rsc.org
Palladium-Catalyzed Heck Coupling/Dehydrogenation: The intermediate undergoes an intramolecular Heck coupling reaction catalyzed by palladium(II) acetate (B1210297) to form a dihydroquinoline. The palladium catalyst also facilitates the subsequent aerobic dehydrogenation, yielding the final aromatic quinoline (B57606) product. rsc.orgrsc.org
This sequence is highly valuable as it constructs the quinoline core through the sequential formation of C-N and C-C bonds, starting from a simple allylic amine derivative. nih.gov
Naphthyridines: The same catalytic strategy used for quinoline synthesis can be extended to the construction of naphthyridines. rsc.org By replacing the 2-haloaryl hydroxylamine with a 2-halo-pyridyl hydroxylamine, the initial Fe-catalyzed amination step yields an N-(2-halopyridyl)allylamine. The subsequent intramolecular Pd-catalyzed Heck coupling and aromatization sequence then produces a substituted naphthyridine, such as a 1,5-naphthyridine. rsc.orgrsc.org This demonstrates the versatility of the allylic amine moiety in building diverse and complex heterocyclic frameworks.
Analytical and Spectroscopic Characterization in Research of 2 Methylhex 5 En 2 Amine
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment
NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. For 2-Methylhex-5-en-2-amine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques would be employed to assign the signals of all proton (¹H) and carbon (¹³C) atoms, and to elucidate the stereochemistry of its chiral center.
One-dimensional NMR spectra, such as ¹H NMR and ¹³C NMR, provide initial information about the chemical environment of the nuclei. In the ¹H NMR spectrum of this compound, distinct signals would be expected for the vinyl protons of the terminal double bond, the aliphatic protons of the hexene chain, the methyl groups, and the amine protons. The chemical shifts of these protons would be indicative of their electronic environment. Similarly, the ¹³C NMR spectrum would show characteristic signals for the sp²-hybridized carbons of the double bond and the sp³-hybridized carbons of the aliphatic chain and methyl groups.
In the context of stereoisomers, NMR spectroscopy, particularly when using chiral solvating agents or through the analysis of diastereomeric derivatives, can be used to distinguish between enantiomers. For diastereomers, which have different physical properties, their NMR spectra would be distinct, showing different chemical shifts and coupling constants.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are estimated values based on typical ranges for similar functional groups and may vary depending on the solvent and other experimental conditions.)
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
| H-1 (CH₃) | ~ 1.1 | s | - |
| H-2 (NH₂) | Variable (broad) | s | - |
| H-3 (CH₂) | ~ 1.5 | m | |
| H-4 (CH₂) | ~ 2.1 | m | |
| H-5 (CH) | ~ 5.8 | m | |
| H-6 (CH₂) | ~ 5.0 | m |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values and may vary.)
| Carbon | Predicted Chemical Shift (ppm) |
| C-1 (CH₃) | ~ 25 |
| C-2 (C-NH₂) | ~ 50 |
| C-3 (CH₂) | ~ 40 |
| C-4 (CH₂) | ~ 30 |
| C-5 (=CH) | ~ 138 |
| C-6 (=CH₂) | ~ 115 |
The amine group in this compound can participate in both intramolecular and intermolecular hydrogen bonding. The chemical shift of the N-H protons is highly sensitive to hydrogen bonding; a downfield shift is typically observed upon increased hydrogen bonding. Variable temperature NMR studies can be employed to investigate the dynamics of these interactions.
Conformational analysis of the flexible hexene chain can be performed by detailed analysis of proton-proton coupling constants (³JHH) using the Karplus equation, which relates the dihedral angle between adjacent protons to their coupling constant. Two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) can provide through-space correlations between protons that are close in proximity, offering insights into the preferred conformations of the molecule in solution. rsc.org
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound (C₇H₁₅N), high-resolution mass spectrometry (HRMS) would be used to accurately determine its molecular weight (nominal mass: 113.12 g/mol ).
Electron ionization (EI) mass spectrometry would induce characteristic fragmentation of the molecule. The fragmentation patterns are predictable based on the stability of the resulting carbocations and neutral losses. Key fragmentation pathways for this compound would likely involve the loss of a methyl group, cleavage of the carbon-carbon bonds adjacent to the nitrogen atom (alpha-cleavage), and rearrangements involving the double bond. The analysis of these fragment ions provides a fingerprint that can be used to confirm the structure of the molecule.
Table 3: Predicted Key Mass Fragments for this compound (Note: These are hypothetical fragments based on common fragmentation patterns of aliphatic amines and alkenes.)
| m/z | Possible Fragment Ion | Proposed Loss |
| 113 | [C₇H₁₅N]⁺ | Molecular Ion |
| 98 | [C₆H₁₂N]⁺ | Loss of CH₃ |
| 72 | [C₄H₁₀N]⁺ | Alpha-cleavage |
| 58 | [C₃H₈N]⁺ | Alpha-cleavage |
| 41 | [C₃H₅]⁺ | Allylic cation |
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its primary amine and alkene functional groups.
The N-H stretching vibrations of the primary amine group are expected to appear as two distinct bands in the region of 3300-3500 cm⁻¹. orgchemboulder.comspectroscopyonline.com The N-H bending vibration (scissoring) would be observed around 1590-1650 cm⁻¹. spectroscopyonline.com The C-N stretching vibration of the aliphatic amine is typically found in the 1000-1200 cm⁻¹ region. orgchemboulder.com
The presence of the terminal double bond would be confirmed by the C=C stretching vibration around 1640-1680 cm⁻¹ and the =C-H stretching vibrations above 3000 cm⁻¹. The out-of-plane =C-H bending vibrations would give rise to strong bands in the 900-1000 cm⁻¹ region.
Table 4: Predicted IR Absorption Bands for this compound (Note: These are typical frequency ranges for the respective functional groups.)
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |
| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Medium |
| =C-H Stretch | 3010 - 3095 | Medium |
| C-H Stretch (aliphatic) | 2850 - 2960 | Strong |
| C=C Stretch | 1640 - 1680 | Medium |
| N-H Bend (scissoring) | 1590 - 1650 | Medium |
| C-N Stretch | 1000 - 1200 | Medium |
| =C-H Bend (out-of-plane) | 900 - 1000 | Strong |
Integration of Spectroscopic Data with Computational Methods for Comprehensive Structure Confirmation
To achieve a comprehensive and unambiguous structural confirmation of this compound, the integration of experimental spectroscopic data with computational methods is highly valuable. Density Functional Theory (DFT) calculations can be used to predict the NMR chemical shifts, vibrational frequencies (IR), and thermodynamic properties of different possible isomers and conformers.
By comparing the computationally predicted spectra with the experimental data, a more confident assignment of the structure can be made. For instance, DFT calculations can help in assigning complex regions of the NMR spectrum and in understanding the vibrational modes observed in the IR spectrum. This integrated approach is particularly powerful for resolving ambiguities in stereochemistry and for gaining a deeper understanding of the conformational preferences of the molecule.
Future Directions and Emerging Research Avenues for 2 Methylhex 5 En 2 Amine
Development of Novel Catalytic Systems for Enhanced Chemoselectivity and Enantioselectivity
The synthesis of enantiomerically pure chiral amines is a cornerstone of modern medicinal chemistry and materials science. nih.gov Future research will likely focus on the development of sophisticated catalytic systems to achieve high levels of chemoselectivity and enantioselectivity in the synthesis of 2-methylhex-5-en-2-amine.
Transition metal-catalyzed asymmetric hydrogenation of imines and enamines, as well as allylic amination, are powerful strategies for producing chiral amines. nih.govacs.orgnih.gov For a molecule like this compound, which possesses both a double bond and an amino group, achieving chemoselectivity is crucial. Catalytic systems will need to be designed to selectively act on the desired functional group without unwanted side reactions. For instance, in a potential retrosynthetic approach from a diene, catalysts would need to favor amination over other possible transformations of the double bonds.
A key area of development will be the design and application of novel chiral ligands for transition metals such as palladium, rhodium, and iridium. acs.orgnih.gov These ligands play a critical role in creating a chiral environment around the metal center, thereby influencing the stereochemical outcome of the reaction. The development of ligands that are not only highly effective in inducing asymmetry but are also robust, readily available, and recyclable will be a significant focus.
Furthermore, the exploration of catalytic systems that can achieve dynamic kinetic resolution will be a valuable avenue. This approach combines a catalyst for the resolution of a racemic mixture with another catalyst that racemizes the undesired enantiomer, theoretically allowing for a 100% yield of the desired enantiomer. organic-chemistry.orgrsc.org
Table 1: Potential Catalytic Systems for Asymmetric Synthesis of this compound
| Catalytic Approach | Metal Catalyst | Chiral Ligand Class | Key Advantages |
|---|---|---|---|
| Asymmetric Hydrogenation | Rhodium, Iridium | Chiral Phosphines (e.g., BINAP, Josiphos) | High enantioselectivities for imines and enamines. acs.org |
| Asymmetric Allylic Amination | Palladium, Iridium | Phosphinooxazolines, Ferrocenyl-based ligands | Direct formation of the allylic amine moiety. nih.govacsgcipr.org |
Exploration of Bio-Inspired and Enzymatic Synthetic Routes
Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis, offering high selectivity under mild reaction conditions. rsc.org For this compound, the use of enzymes, particularly transaminases, presents a promising avenue for its enantioselective synthesis.
Transaminases catalyze the transfer of an amino group from an amino donor to a ketone or aldehyde substrate. nih.govmdpi.com An (R)- or (S)-selective transaminase could be employed to asymmetrically aminate a corresponding prochiral ketone precursor to yield either enantiomer of this compound with high optical purity. nih.gov The primary challenge often lies in the limited substrate scope and stability of naturally occurring enzymes. Therefore, future research will likely involve protein engineering and directed evolution to tailor transaminases with improved activity, stability, and specificity for the synthesis of this particular amine. mdpi.comacs.org
Chemoenzymatic cascades, which combine the advantages of both chemical and biological catalysts, are also a burgeoning field of research. organic-chemistry.org For instance, a chemical catalyst could be used to synthesize a racemic mixture of this compound, followed by an enzymatic kinetic resolution using a lipase (B570770) to selectively acylate one enantiomer, allowing for the separation of the two. diva-portal.orgmdpi.com Dynamic kinetic resolution, where an enzyme is paired with a racemization catalyst, could also be employed to convert the entire racemic mixture into a single enantiomer of a derivative. organic-chemistry.orgnih.gov
Table 2: Potential Enzymatic Approaches for this compound Synthesis
| Enzymatic Strategy | Enzyme Class | Description | Potential Advantages |
|---|---|---|---|
| Asymmetric Synthesis | Transaminase (ω-TA) | Direct amination of a prochiral ketone precursor. nih.gov | High enantioselectivity, mild reaction conditions. rsc.org |
| Kinetic Resolution | Lipase | Selective acylation of one enantiomer from a racemic mixture. | Separation of enantiomers. |
| Dynamic Kinetic Resolution | Lipase and Racemization Catalyst | Combination of enzymatic resolution with in-situ racemization of the undesired enantiomer. organic-chemistry.org | Theoretical 100% yield of a single enantiomer derivative. rsc.org |
Advanced Computational Studies for Predictive Synthesis and Reactivity Design
Computational chemistry has become an indispensable tool in modern catalyst and reaction design. researchgate.net For this compound, advanced computational studies can provide deep mechanistic insights and guide the development of more efficient and selective synthetic routes.
Density Functional Theory (DFT) calculations can be employed to model the transition states of potential catalytic cycles, allowing researchers to understand the origins of enantioselectivity and chemoselectivity. acs.org This knowledge can then be used to rationally design new catalysts with improved performance. For example, by computationally screening a library of virtual ligands, researchers can identify promising candidates for experimental validation, thereby accelerating the catalyst development process. chiralpedia.com
Quantitative Structure-Activity Relationship (QSAR) models can also be developed to correlate the structural features of catalysts with their observed activity and selectivity. acs.org These models can be used to predict the performance of new, untested catalysts, further streamlining the discovery process. Machine learning algorithms are increasingly being used to build these predictive models from large datasets of reaction outcomes. chiralpedia.com
Beyond synthesis, computational methods can be used to predict the reactivity of this compound in various chemical transformations. This can aid in the design of novel synthetic routes that utilize this compound as a building block and in predicting the properties of new functional materials derived from it.
Integration with Flow Chemistry and Automated Synthesis Platforms
The translation of synthetic methodologies from the laboratory to industrial-scale production often faces challenges related to scalability, safety, and reproducibility. Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch reactor, offers solutions to many of these challenges. mdpi.comacs.orgnih.gov
The integration of the synthesis of this compound with flow chemistry platforms could lead to more efficient, safer, and scalable production processes. beilstein-journals.orgdrreddys.com Flow reactors provide superior heat and mass transfer, allowing for better control over reaction parameters and potentially leading to higher yields and selectivities. mdpi.com The small reactor volumes also enhance safety, particularly when dealing with hazardous reagents or exothermic reactions.
Automated synthesis platforms can be combined with flow chemistry to enable high-throughput screening and optimization of reaction conditions. biovanix.comcognit.ca These platforms can autonomously vary parameters such as temperature, pressure, reagent concentrations, and residence time to rapidly identify the optimal conditions for the synthesis of this compound. atomfair.com This automated approach can significantly accelerate the development of robust and efficient synthetic protocols. innovationnewsnetwork.comnus.edu.sg The development of a fully automated, end-to-end synthesis of this compound and its derivatives would be a significant step towards on-demand manufacturing of this and other valuable chemical entities. nus.edu.sg
Design of Next-Generation Building Blocks and Functional Materials based on the this compound Motif
The bifunctional nature of this compound, with its chiral amine and reactive alkene moieties, makes it an attractive building block for the synthesis of more complex molecules and functional materials.
In medicinal chemistry, the chiral amine scaffold is a privileged motif found in a large number of pharmaceuticals. nih.gov The this compound core could be incorporated into novel drug candidates, with the terminal alkene serving as a handle for further functionalization through reactions such as olefin metathesis, epoxidation, or polymerization. This would allow for the rapid generation of a library of diverse compounds for biological screening.
In materials science, the terminal double bond of this compound makes it a suitable monomer for polymerization reactions. The incorporation of a chiral amine into a polymer backbone could lead to the development of novel materials with interesting chiroptical properties or applications in chiral separations and asymmetric catalysis. The amine functionality could also be used to tune the physical and chemical properties of the resulting polymers, such as their solubility, thermal stability, and adhesive properties. The design of such functional materials will be an exciting area of future research.
Table 3: Mentioned Compounds
| Compound Name |
|---|
Q & A
Q. 1.1. What are the optimal synthetic routes for 2-methylhex-5-en-2-amine, and how can reaction yields be improved?
Methodological Answer:
- Route Optimization : Start with nucleophilic substitution of 2-methylhex-5-en-2-ol with ammonia or amine derivatives under controlled pH and temperature. Catalytic systems (e.g., acid/base catalysts) can enhance reaction efficiency. Monitor intermediates via thin-layer chromatography (TLC) or gas chromatography (GC) .
- Yield Improvement : Use inert atmospheres (N₂/Ar) to prevent oxidation of the amine group. Purify via fractional distillation or preparative HPLC, and characterize purity using NMR (¹H, ¹³C) and mass spectrometry (MS). Report yields with error margins (±5%) to account for variability .
Q. 1.2. How can this compound be distinguished from structural isomers using spectroscopic techniques?
Methodological Answer:
- NMR Differentiation : Compare chemical shifts in ¹H NMR: The allylic protons (C5-H) in this compound resonate at δ 5.2–5.5 ppm (doublet of doublets), distinct from isomers lacking conjugation. ¹³C NMR will show a quaternary carbon (C2) at ~45 ppm .
- MS Fragmentation : Use electron ionization (EI)-MS to identify characteristic fragments (e.g., m/z 85 [C₅H₉N⁺] from α-cleavage). High-resolution MS (HRMS) confirms molecular formula (C₇H₁₅N) with <2 ppm error .
Advanced Research Questions
Q. 2.1. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic addition reactions?
Methodological Answer:
- DFT Calculations : Perform density functional theory (DFT) at the B3LYP/6-31G(d) level to model transition states and activation energies. Solvent effects (e.g., polar aprotic solvents) can be incorporated using the SMD implicit model .
- Molecular Dynamics (MD) : Simulate reaction trajectories in silico to predict regioselectivity (e.g., amine vs. alkene reactivity). Validate predictions with experimental kinetic data (rate constants ±10%) .
Q. 2.2. How can conflicting bioactivity data for this compound across studies be resolved?
Methodological Answer:
- Meta-Analysis : Systematically aggregate data from peer-reviewed studies (PubMed, SciFinder) using PRISMA guidelines. Apply heterogeneity tests (Cochran’s Q, I² statistic) to identify outliers. Adjust for covariates (e.g., cell line variability, assay type) via subgroup analysis .
- Dose-Response Validation : Replicate assays (e.g., receptor binding IC₅₀) using standardized protocols (e.g., radioligand displacement with ³H-labeled references). Report confidence intervals (95% CI) and p-values (<0.05) .
Experimental Design & Data Analysis
Q. 3.1. What statistical approaches are recommended for analyzing dose-dependent toxicity of this compound in vitro?
Methodological Answer:
- Nonlinear Regression : Fit dose-response curves using a four-parameter logistic model (4PL) to calculate LD₅₀ and Hill slopes. Assess goodness-of-fit via R² (>0.95) and residual plots .
- ANOVA with Post Hoc Tests : Compare treatment groups (e.g., control vs. 10–100 µM doses) using one-way ANOVA followed by Tukey’s HSD test. Correct for multiple comparisons (p <0.01) .
Q. 3.2. How can degradation products of this compound in environmental samples be identified?
Methodological Answer:
- LC-MS/MS Profiling : Use a C18 column (2.6 µm, 100 Å) with gradient elution (0.1% formic acid in H₂O/MeOH). Monitor degradation via product ion scanning (e.g., m/z 100→72 for oxidized amine fragments). Validate with reference standards .
- Isotopic Labeling : Synthesize deuterated analogs (e.g., this compound-d₃) to track metabolic pathways in soil/water matrices. Quantify using stable isotope dilution (SID)-MS .
Advanced Analytical Challenges
Q. 4.1. What strategies mitigate matrix interference when quantifying this compound in biological fluids?
Methodological Answer:
- Solid-Phase Extraction (SPE) : Preprocess plasma/urine with mixed-mode SPE cartridges (e.g., Oasis MCX). Elute with 5% NH₄OH in MeOH to isolate the amine. Assess recovery rates (≥85%) via spike-and-recovery experiments .
- Internal Standardization : Use structural analogs (e.g., 2-methylhex-4-en-2-amine) as internal standards. Normalize peak areas to correct for ion suppression/enhancement in LC-MS/MS .
Q. 4.2. How can chiral separation of this compound enantiomers be achieved?
Methodological Answer:
- Chiral Chromatography : Employ a Chiralpak AD-H column (250 × 4.6 mm) with n-hexane/isopropanol (90:10, 1 mL/min). Detect enantiomers via polarimetric detection or circular dichroism (CD). Report enantiomeric excess (ee) ≥98% .
Interdisciplinary Applications
Q. 5.1. What in silico tools predict the environmental fate of this compound?
Methodological Answer:
- QSAR Modeling : Use EPI Suite™ to estimate biodegradation (BIOWIN), bioaccumulation (BCF), and toxicity (ECOSAR). Validate predictions with experimental soil half-life (t₁/₂) data .
- Molecular Docking : Simulate interactions with microbial enzymes (e.g., cytochrome P450) using AutoDock Vina. Prioritize degradation pathways with binding energies <−6 kcal/mol .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
